(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of structurally related thiazolidinone derivatives. These compounds have been explored for their potential as bioactive molecules, particularly in the context of inhibiting type III secretion in Gram-negative bacteria and for their cytotoxic activity.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives is described in the provided papers. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to produce inhibitors of type III secretion systems in Gram-negative bacteria . Another study details the synthesis of a bifunctional thiazolidinone derivative from p,p'-dichlorochalcone, which involved the use of thioglycollic acid in the presence of ammonium carbonate . These methods could potentially be adapted for the synthesis of this compound, although specific details would depend on the unique structural requirements of this compound.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The papers discuss the importance of structural assignment and stereochemistry in the context of biological assays . Although the exact molecular structure analysis of the compound is not provided, the related research indicates that the stereochemistry and substituent positioning on the thiazolidinone core are likely to be key factors in determining its biological properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidinone derivatives are complex and require careful control of reaction conditions. The synthesis of related compounds involves multiple steps, including the formation of the thiazolidinone ring and the attachment of various substituents . These reactions are likely to be relevant to the synthesis of this compound, as they provide a basis for understanding the chemical transformations that such a molecule would undergo.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
A study by Shahana & Yardily (2020) focused on the synthesis and spectral characterization of thiazolyl methanone derivatives, including similar compounds to (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone. These compounds were characterized using various spectroscopic techniques, and their structural properties were explored through density functional theory calculations. The study also examined the compounds' thermodynamic stability and reactivity, contributing to understanding their potential applications in scientific research, particularly in studying structural changes due to electron-withdrawing groups Shahana & Yardily, 2020.
Antioxidant Activity
Reddy et al. (2015) synthesized a new series of thiazole analogues with urea, thiourea, and selenourea functionality and evaluated their in vitro antioxidant activity. Their preliminary study on the structure–activity relationship revealed that compounds containing selenourea functionality exhibited potent antioxidant activity, suggesting that such compounds could serve as a new class of potent antioxidant agents Reddy et al., 2015.
Anticancer and Antimicrobial Agents
Katariya, Vennapu, & Shah (2021) investigated novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine entities for their anticancer and antimicrobial activities. The synthesized compounds showed promising results against various cancer cell lines and pathogenic strains, indicating potential applications in developing pharmaceutical drugs to combat cancer and microbial infections Katariya, Vennapu, & Shah, 2021.
Mechanism of Action
Target of Action
Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs generally interact with various biological targets to exhibit their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Pharmacokinetics
The pharmacokinetic properties of thiazolidine derivatives can be improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Result of Action
The result of the action of thiazolidine derivatives can vary widely, from anticancer to antioxidant effects
Action Environment
The action, efficacy, and stability of thiazolidine derivatives can be influenced by various factors, including the environment in which they are synthesized and administered .
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-8-6-12(17-20-8)13(19)18-4-5-21-14(18)9-2-3-10(15)11(16)7-9/h2-3,6-7,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAPPKNTJYEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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